molecular formula C14H12N2O B3041987 [4-(1H-1,3-benzimidazol-1-yl)phenyl]methanol CAS No. 451485-67-9

[4-(1H-1,3-benzimidazol-1-yl)phenyl]methanol

Cat. No. B3041987
CAS RN: 451485-67-9
M. Wt: 224.26 g/mol
InChI Key: IRZKUEWQJPIBJF-UHFFFAOYSA-N
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Description

“[4-(1H-1,3-benzimidazol-1-yl)phenyl]methanol” is a compound that contains nitrogen atoms in its structure that can mimic properties of DNA bases . It is significant for medicinal chemistry due to its diverse biological activity .


Synthesis Analysis

The synthesis of benzimidazole derivatives involves reactive intermediates such as 1-(1H-benzimidazol-2-yl)-2-bromoethanone, 4-(1H-benzimidazol-2-yl)-1,3-thiazol-2-amine, and N-benzyli­dene-4-(1H-benzimidazol-2-yl)-1,3-thiazol-2-amine . The condensation of these intermediates with benzaldehyde in ethanol under reflux for several hours yields the final intermediate .


Molecular Structure Analysis

The structure of the synthesized compounds was established by NMR spectroscopy (1H, 13C), mass spectrometry, and infrared spectroscopy . The IR spectrum showed absorption bands at 3226 (N–H), 3040 (C–H arom), 2956 (C–H aliph), 1731 (C=O), 1640 (C=C arom), 1186 (C=N), 649 (C–S) .


Chemical Reactions Analysis

The reaction of the obtained aldehyde with thiosemicarbazide in ethanol at reflux temperature yielded 2-({4-[(1H-benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide .


Physical And Chemical Properties Analysis

The molecular formula of “[4-(1H-1,3-benzimidazol-1-yl)phenyl]methanol” is C14H12N2O, and its molecular weight is 224.26 .

Scientific Research Applications

Antiparasitic and Antifungal Agents:

Anticancer Activity: Antimicrobial Properties:

Thiazole Ring Applications

Thiazole rings, which are components of vitamin B1 (thiamine), also find diverse applications:

Drug Development: Antithrombotic Activity:

Synthetic Methodology

Efficient methods to synthesize heterocyclic compounds, including benzimidazoles and thiazoles, from readily available starting materials are crucial in organic and medicinal chemistry. The synthetic methodology for generating N-[4-(1H-benzimidazol-2-yl)-1,3-thiazol-2-yl]-1-[(E)-phenyldiazenyl]-1-phenylmethanimines has been reported .

!Benzimidazole and Thiazole Rings Figure: Benzimidazole and thiazole rings in drug molecules.

Mechanism of Action

Target of Action

Benzimidazole derivatives have been found to exhibit potent in vitro antimicrobial activity , suggesting that they may target bacterial or fungal proteins.

Mode of Action

It’s known that benzimidazole derivatives can interact with their targets, leading to changes in the target’s function . More research is needed to elucidate the specific interactions between [4-(1H-1,3-benzimidazol-1-yl)phenyl]methanol and its targets.

Biochemical Pathways

Given the antimicrobial activity of benzimidazole derivatives , it’s plausible that this compound could interfere with essential biochemical pathways in bacteria or fungi, leading to their death or growth inhibition.

Result of Action

Given the antimicrobial activity of benzimidazole derivatives , it’s likely that this compound leads to bacterial or fungal cell death or growth inhibition.

Future Directions

Benzimidazole derivatives have found numerous applications in organic synthesis and are significant for medicinal chemistry due to their diverse biological activity . Future research could focus on the preparation of bis(benzimidazoles) and their complexes that show biological activities .

properties

IUPAC Name

[4-(benzimidazol-1-yl)phenyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O/c17-9-11-5-7-12(8-6-11)16-10-15-13-3-1-2-4-14(13)16/h1-8,10,17H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRZKUEWQJPIBJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CN2C3=CC=C(C=C3)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001278137
Record name 4-(1H-Benzimidazol-1-yl)benzenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001278137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

451485-67-9
Record name 4-(1H-Benzimidazol-1-yl)benzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=451485-67-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(1H-Benzimidazol-1-yl)benzenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001278137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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